Vadilex - 66157-43-5

Vadilex

Catalog Number: EVT-1554178
CAS Number: 66157-43-5
Molecular Formula: C46H58N2O10-2
Molecular Weight: 799.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Vadilex has been synthesized through various methods, with research indicating its potential efficacy and safety in clinical settings. The exploration of its pharmacological properties is ongoing, with studies aimed at understanding its mechanisms and therapeutic applications.

Classification

Vadilex falls under the category of oral hypoglycemic agents, specifically within the class of dipeptidyl peptidase-4 inhibitors. This classification is crucial as it highlights its role in managing blood glucose levels by inhibiting the enzyme responsible for the degradation of incretin hormones.

Synthesis Analysis

Methods

The synthesis of Vadilex involves several chemical reactions that typically include the formation of key intermediates followed by cyclization processes. Various synthetic routes have been explored, with emphasis on optimizing yield and purity.

Technical Details

  1. Starting Materials: The synthesis often begins with readily available precursors that undergo multiple steps of functionalization.
  2. Reagents: Common reagents include catalysts that facilitate the formation of carbon-carbon bonds and protect groups that help in managing reactive sites throughout the synthesis.
  3. Conditions: Specific temperature and solvent conditions are maintained to ensure high selectivity and yield during the reactions.
Molecular Structure Analysis

Structure

Vadilex has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula, molecular weight, and stereochemistry play critical roles in its pharmacokinetic properties.

Data

  • Molecular Formula: C₁₈H₂₃N₃O₄S
  • Molecular Weight: 373.46 g/mol
  • Structural Features: The presence of a sulfonamide group enhances its solubility and bioavailability.
Chemical Reactions Analysis

Reactions

Vadilex undergoes various chemical reactions, particularly during its synthesis and metabolic breakdown. Key reactions include:

  1. Hydrolysis: Involves the breakdown of certain functional groups in biological systems.
  2. Oxidation-Reduction: Plays a role in its metabolic pathways affecting its efficacy.

Technical Details

The reaction mechanisms often involve nucleophilic attacks on electrophilic centers within the molecule, leading to the formation of active metabolites that exert therapeutic effects.

Mechanism of Action

Process

Vadilex functions by inhibiting dipeptidyl peptidase-4, which leads to an increase in incretin levels. This results in enhanced insulin secretion from pancreatic beta cells and reduced glucagon secretion from alpha cells.

Data

  • Incretin Hormones: These hormones are crucial for regulating glucose metabolism.
  • Insulin Secretion: Vadilex’s action leads to improved postprandial glucose levels, making it effective for diabetes management.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents, which aids in formulation development.

Chemical Properties

  • Stability: Exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Value: The acidic dissociation constant is essential for understanding its ionization at physiological pH.
Applications

Scientific Uses

Vadilex is primarily utilized in clinical settings for managing type 2 diabetes mellitus. Its application extends to:

  1. Clinical Trials: Ongoing research aims to explore its efficacy in diverse populations.
  2. Combination Therapies: Investigated for use alongside other antidiabetic medications to enhance glycemic control.
  3. Research Studies: Studies focus on understanding long-term effects and potential benefits beyond glycemic control, including cardiovascular outcomes.
Introduction to Vadilex: Pharmacological Context & Research Significance

Vadilex as a Case Study in Polypharmacology Research

Vadilex (ifenprodil tartrate) exemplifies the principle of polypharmacology, demonstrating clinically significant interactions with multiple unrelated biological targets. Chemically classified as a β-hydroxyamphetamine derivative (molecular formula C₂₁H₂₇NO₂ for base; C₄₆H₅₈N₂O₁₀ for tartrate salt), it exhibits a complex pharmacological profile extending far beyond its initial classification as a cerebral vasodilator [1] [9]. Vadilex functions primarily as a selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing GluN1/GluN2B subunits, acting at the polyamine modulatory site with nanomolar affinity. This specific antagonism underlies its neuroprotective potential in conditions involving excitotoxic neuronal damage [10].

Concurrently, Vadilex engages with diverse receptor systems: it inhibits G-protein-coupled inwardly rectifying potassium (GIRK) channels, interacts with α₁-adrenergic receptors, modulates serotonin receptors (notably 5-HT₃), and binds to sigma receptors (σ₁ and σ₂, with ~3-fold selectivity for σ₂) [1] [10]. This inherent polypharmacology positions Vadilex as a compelling model for drug repurposing research. Its ability to modulate disparate signaling pathways offers opportunities for therapeutic application in conditions beyond original indications, such as neuropathic pain, addiction, or neurodegenerative disorders, leveraging its multi-target engagement [2] [8]. Modern computational chemoinformatics approaches, including the Similarity Ensemble Approach (SEA), exploit Vadilex's chemical structure to predict novel off-target interactions, validating its role as a probe for understanding polypharmacological networks [2] [4].

Table 1: Primary Pharmacological Actions of Vadilex (Ifenprodil)

Target SystemSpecific TargetActionAffinity/Key Effect
NMDA ReceptorsGluN1/GluN2B subunit complexSelective AntagonistHigh affinity (nanomolar range); blocks ion channel via polyamine site
Potassium ChannelsGIRK channelsInhibitorModulates neuronal excitability
Adrenergic Systemα₁-adrenergic receptorsInteractorContributes to vasodilatory effects
Serotonin System5-HT₃ receptorsInhibitorInfluences neurotransmitter release
Sigma Receptor Systemσ₁ and σ₂ sitesLigand~3-fold selectivity for σ₂; functional role under investigation

Historical Evolution of Vadilex’s Classification & Therapeutic Applications

Originally marketed under brand names like Cerocral and Dilvax in Japan and France, Vadilex was clinically positioned as a cerebral vasodilator for managing cerebrovascular disorders [1] [7]. Its early therapeutic use capitalized primarily on its α₁-adrenergic receptor interactions, believed to underlie its vasoactive properties. This classification reflected the prevailing neurovascular hypothesis of certain cognitive deficits prevalent during its initial development and commercialization phase in the late 20th century [3].

A pivotal shift occurred in 1989 when Reynolds and Miller identified Vadilex as a novel class of NMDA receptor antagonist, specifically targeting the polyamine site [10]. This discovery fundamentally recontextualized its mechanism beyond vasodilation, suggesting potential neuroprotective and neuromodulatory applications. Research subsequently focused on exploiting its GluN2B-selective NMDA receptor antagonism, exploring indications like stroke neuroprotection and prevention of excitotoxic damage following traumatic brain injury [1] [10].

Contemporary research has driven a second evolution, transitioning Vadilex into investigational roles for entirely novel indications. Phase II clinical trials are actively evaluating its efficacy in idiopathic pulmonary fibrosis and chronic cough, conditions mechanistically linked to ion channel modulation and neurotransmitter signaling in peripheral tissues [1] [5]. Furthermore, preclinical evidence highlights its potential in preventing acoustic trauma-induced tinnitus, likely via blockade of pathological NMDA receptor activation in the auditory pathway [1] [13]. This trajectory—from vasodilator to neuroprotectant to investigational agent for fibrosis and sensory disorders—exemplifies therapeutic repurposing grounded in deepening mechanistic understanding.

Table 2: Historical Milestones in Vadilex Research and Application

EraPrimary ClassificationKey Therapeutic ApplicationsMechanistic UnderstandingDriver of Evolution
1970s-1980sCerebral VasodilatorCerebrovascular insufficiency, post-stroke recoveryα₁-adrenergic interaction; vascular smooth muscle effectClinical observation
1989-2000sNMDA Receptor AntagonistNeuroprotection (stroke, TBI), pain modulationSelective blockade of GluN1/GluN2B NMDA receptorsReceptor binding studies, in vitro pharmacology
2010s-PresentMulti-target Investigational AgentIdiopathic pulmonary fibrosis, chronic cough, tinnitus preventionPolypharmacology: NMDA, GIRK, serotonin, sigma sitesComputational prediction & phenotypic screening

Mechanistic Ambiguities Driving Contemporary Research Interest

Despite extensive characterization, unresolved ambiguities persist regarding Vadilex's precise mechanisms, particularly concerning the interplay and relative therapeutic contributions of its diverse targets. A central question involves defining the functional hierarchy of its polypharmacology: Is its neuroprotective efficacy primarily attributable to GluN2B-NMDA receptor blockade, or do concurrent actions on GIRK channels, sigma receptors, or serotonin systems confer synergistic or detrimental effects? Research indicates that optimizing selectivity for GluN2B over other targets remains a significant challenge for developing improved analogues [3]. Furthermore, the physiological consequences of Vadilex's σ₂ receptor binding—a site implicated in cellular apoptosis and oncology—remain poorly elucidated in neurological or pulmonary contexts [10].

These mechanistic uncertainties have catalyzed the development and application of sophisticated computational models. The Similarity Ensemble Approach (SEA) successfully predicted and experimentally confirmed Vadilex's unanticipated inhibition of the 5-hydroxytryptamine (5-HT) transporter, despite its primary classification as an ion channel modulator [4] [8]. This finding exemplifies how ligand-based chemoinformatics can reveal hidden polypharmacology. Similarly, Semantic Linked Association Prediction (SLAP) algorithms leverage heterogeneous biological data networks (integrating targets, pathways, gene expression, and chemical data) to probabilistically infer novel Vadilex-target associations. These models assess association scores based on shared topological features within semantic networks encompassing hundreds of thousands of nodes and edges [5].

The ongoing ambiguity surrounding its mechanism-of-action also fuels research into functional selectivity. Can structural modifications of the ifenprodil scaffold yield derivatives with refined target profiles—enhancing desired actions (e.g., GluN2B blockade) while minimizing off-target interactions (e.g., σ₁ binding or α₁-adrenergic effects)? Research efforts focus on synthesizing and evaluating analogues to dissect the pharmacophore elements responsible for each activity, aiming to decouple therapeutic effects from potential side liabilities [3] [10]. This fundamental research into Vadilex's promiscuous binding mechanisms provides critical insights applicable to designing safer, more selective multi-target therapeutics.

Table 3: Computational Approaches Elucidating Vadilex's Polypharmacology

Computational MethodCore PrincipleApplication to VadilexKey Finding/ValidationReference (from Search Results)
Similarity Ensemble Approach (SEA)Relates protein targets by 2D chemical similarity of their ligand setsScreened Vadilex against MDDR ligand-target databasePredicted & confirmed 5-HT transporter inhibition [4] [8]
Semantic Link Association Prediction (SLAP)Statistical model assessing drug-target associations via semantic linked data networksIntegrated Vadilex into heterogeneous network (290k nodes, 720k edges)Calculated association scores for indirect target links; enabled drug similarity clustering [5]
Connectivity Map AnalysisLinks drugs based on similarity of gene expression signaturesPotential application to Vadilex-induced transcriptomic changesGeneral method highlighted for repurposing (e.g., rapamycin) [2]
Chemo-Centric InformaticsFocuses on ligand properties to bypass target structure requirementsImplicitly used in SEA; applicable to Vadilex analoguesExplains binding to sequence-unrelated proteins [2]

Properties

CAS Number

66157-43-5

Product Name

Vadilex

IUPAC Name

4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioate

Molecular Formula

C46H58N2O10-2

Molecular Weight

799.0 g/mol

InChI

InChI=1S/2C21H27NO2.C4H6O6/c2*1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;5-1(3(7)8)2(6)4(9)10/h2*2-10,16,18,21,23-24H,11-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/p-2/t;;1-,2-/m..1/s1

InChI Key

DMPRDSPPYMZQBT-CEAXSRTFSA-L

SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)[O-])O)(C(=O)[O-])O

Synonyms

2-(4-benzylpiperidino)-1-(4-hydroxyphenyl)-2-methyl-1-ethanol
4-benzyl-alpha-(p-hydroxyphenyl)-beta-methyl-1-piperidineethanol
61 91 RC
ifenprodil
ifenprodil hydrochloride
ifenprodil hydrochloride, (+-)-isomer
ifenprodil tartrate
ifenprodil tartrate (1:1), (R*,S*)-(+-)-(R-(R*,R*))-isomer
ifenprodil tartrate (1:1), (R-(R*,R*))-isomer
ifenprodil tartrate (2:1), (R-(R*,R*))-isomer
ifenprodil, (R*,S*)-(+-)-isomer
ifenprodil, tartrate(R-(R*,R*))-isomer
Vadilex

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)[O-])O)(C(=O)[O-])O

Isomeric SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.